5-Etil-2-tiouracilo

Descripción general

Descripción

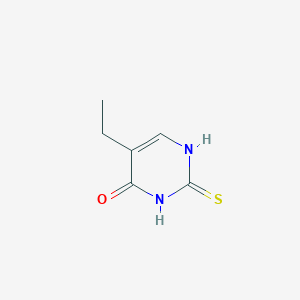

5-Ethyl-2-thiouracil is a modified nucleobase with the empirical formula C6H8N2OS and a molecular weight of 156.21 g/mol . It is a derivative of thiouracil, where the hydrogen atom at the 5-position of the uracil ring is replaced by an ethyl group. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

5-Ethyl-2-thiouracil has a wide range of applications in scientific research:

Chemistry: It is used as a reactant in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.

Medicine: It is explored for its antithyroid activity, similar to other thiouracil derivatives, and is used in the treatment of hyperthyroidism.

Mecanismo De Acción

Target of Action

The primary target of 5-Ethyl-2-thiouracil is the thyroid gland . This compound is actively concentrated by the thyroid gland against a concentration gradient .

Mode of Action

5-Ethyl-2-thiouracil acts to decrease the formation of stored thyroid hormone, as thyroglobulin in the thyroid gland . Its primary effect is to inhibit thyroid hormone synthesis by interfering with thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin . This is an important step in the synthesis of thyroxine and triiodothyronine .

Biochemical Pathways

The biochemical pathways affected by 5-Ethyl-2-thiouracil are those involved in the synthesis of thyroid hormones. By inhibiting the iodination of tyrosine residues in thyroglobulin, 5-Ethyl-2-thiouracil disrupts the production of thyroxine and triiodothyronine . These hormones play crucial roles in regulating metabolic processes in the body.

Pharmacokinetics

Similar compounds like methimazole have a half-life of 3 to 5 hours with a total clearance of about 200ml/minute . Some studies have shown an increased rate of metabolism of antithyroid drugs in hyperthyroidism, in particular for methimazole .

Result of Action

The molecular and cellular effects of 5-Ethyl-2-thiouracil’s action include a decrease in the production of thyroid hormones, leading to a reduction in the metabolic rate . This can help manage conditions like hyperthyroidism, where there is an overproduction of thyroid hormones.

Action Environment

The action, efficacy, and stability of 5-Ethyl-2-thiouracil can be influenced by various environmental factors. For instance, the ring in the uracil molecule appears easier to be deformed and adapted to different environments as compared to that when it is thio-substituted

Análisis Bioquímico

Biochemical Properties

It is known that thiouracil derivatives, such as 5-Ethyl-2-thiouracil, can act as Brønsted acid/base catalysts .

Cellular Effects

It is known that thiouracil derivatives can have effects on cell growth and proliferation .

Molecular Mechanism

It is known that thiouracil derivatives can decrease the formation of stored thyroid hormone, as thyroglobulin in the thyroid gland .

Temporal Effects in Laboratory Settings

It is known that the clinical effects of thiouracil derivatives to treat the hyperthyroid state can have a lag period of up to two weeks, depending on the stores of thyroglobulin and other factors .

Dosage Effects in Animal Models

It is known that thiouracil derivatives can enhance growth in cattle and pigs .

Metabolic Pathways

It is known that thiouracil derivatives can be prepared by condensation of ethyl acetoacetate with thiourea .

Subcellular Localization

Studying the subcellular localization of proteins using microscopy has been instrumental in understanding cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-thiouracil typically involves the alkylation of 2-thiouracil. One common method is the reaction of 2-thiouracil with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of 5-Ethyl-2-thiouracil follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is usually purified by recrystallization or chromatography to obtain the desired compound with high purity .

Análisis De Reacciones Químicas

Types of Reactions: 5-Ethyl-2-thiouracil undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction of 5-Ethyl-2-thiouracil can yield the corresponding dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydro derivatives.

Substitution: Various substituted thiouracil derivatives.

Comparación Con Compuestos Similares

- 2-Thiouracil

- 6-Methyl-2-thiouracil

- 6-Phenyl-2-thiouracil

- Propylthiouracil

Comparison: 5-Ethyl-2-thiouracil is unique due to the presence of an ethyl group at the 5-position, which can influence its chemical reactivity and biological activity. Compared to 2-thiouracil, the ethyl group may enhance its lipophilicity and potentially its ability to cross biological membranes. Compared to 6-Methyl-2-thiouracil and 6-Phenyl-2-thiouracil, the position and type of substituent can significantly affect the compound’s pharmacokinetics and pharmacodynamics .

Actividad Biológica

5-Ethyl-2-thiouracil is a compound that belongs to the thiouracil family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of 5-Ethyl-2-thiouracil, summarizing key findings from recent studies, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

5-Ethyl-2-thiouracil is characterized by the presence of a thioketone functional group, which contributes to its biological activity. The molecular formula is , and it features an ethyl group at the 5-position of the uracil ring. This modification enhances its pharmacological properties compared to other thiouracil derivatives.

The biological activity of 5-Ethyl-2-thiouracil can be attributed to several mechanisms:

- Anticancer Activity : Research indicates that 5-Ethyl-2-thiouracil exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested alongside other thiouracil derivatives against MCF-7 (breast cancer) and HEPG-2 (liver cancer) cell lines, demonstrating promising IC50 values comparable to established chemotherapeutic agents like 5-Fluorouracil .

- Inhibition of Lipoxygenase : The compound has shown potential as an inhibitor of 15-lipoxygenase (15-LOX), which is implicated in inflammatory processes and cancer progression. In vitro studies have demonstrated that 5-Ethyl-2-thiouracil can reduce lipid peroxidation and exhibit antioxidant properties, making it a candidate for further investigation as an anti-inflammatory agent .

- Antimicrobial Activity : Preliminary studies have indicated that 5-Ethyl-2-thiouracil possesses antibacterial and antifungal properties. Its derivatives have been evaluated against various Gram-positive and Gram-negative bacteria, showing significant inhibition rates .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the thiouracil structure can significantly impact biological activity. The presence of substituents at specific positions on the uracil ring alters the compound's interaction with biological targets:

- Substituents at Position 5 : The ethyl group at position 5 enhances lipophilicity and cellular uptake, potentially increasing cytotoxicity against tumor cells.

- Thioether Modifications : Variations in thioether groups have been shown to affect the compound's ability to inhibit lipoxygenase and exhibit antioxidant properties.

Anticancer Efficacy

A study published in Pharmacophore evaluated novel thiouracil derivatives, including 5-Ethyl-2-thiouracil, against MCF-7 and HEPG-2 cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 0.52 μg/mL for MCF-7 cells, highlighting their potential as effective anticancer agents .

Antioxidant Activity

Research assessing the antioxidant properties of 5-Ethyl-2-thiouracil showed its efficacy in scavenging DPPH radicals with IC50 values ranging from 7.55 μg/mL to 80 μg/mL across various derivatives tested. This suggests a strong potential for developing antioxidant therapies based on this compound .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

5-ethyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-2-4-3-7-6(10)8-5(4)9/h3H,2H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBWJPAOAQCXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388230 | |

| Record name | 5-Ethyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34171-37-4 | |

| Record name | 5-Ethyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.